molecular formula C16H11F3N2S B1312778 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine CAS No. 35666-81-0

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine

Cat. No.: B1312778
CAS No.: 35666-81-0
M. Wt: 320.3 g/mol
InChI Key: VURFNHAJTFHMFG-UHFFFAOYSA-N
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Description

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine is a chemical compound belonging to the group of heterocyclic compounds. It has a molecular formula of C16H11F3N2S and a molecular weight of 320.33 g/mol. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring and a benzenamine moiety. It is primarily used for research purposes in various scientific fields.

Biochemical Analysis

Biochemical Properties

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the biosynthesis of bacterial lipids . Additionally, it has been reported to interact with enzymes involved in oxidative stress, such as superoxide dismutase and catalase, thereby exhibiting antioxidant properties . The interaction of this compound with these biomolecules highlights its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the expression of pro-inflammatory cytokines and apoptotic proteins, this compound can alter cellular metabolism and gene expression . These effects make it a promising candidate for the treatment of inflammatory diseases and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been found to bind to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . Additionally, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response . The ability of this compound to modulate gene expression further contributes to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme temperatures or light . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis . These findings highlight the importance of considering temporal effects when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and antioxidant properties . At higher doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have also been observed, where the therapeutic benefits of this compound are maximized at specific dosages, beyond which adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as superoxide dismutase and catalase, which play a role in the detoxification of reactive oxygen species . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes . These interactions highlight the potential of this compound to impact cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its therapeutic effects . The localization of this compound within cells is influenced by its interactions with cellular transporters, which facilitate its uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it can interact with key enzymes involved in cellular metabolism . Additionally, post-translational modifications, such as phosphorylation, can influence the targeting of this compound to specific subcellular compartments . These findings underscore the importance of subcellular localization in determining the biological effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethylating agent.

    Coupling with Benzenamine: The final step involves coupling the thiazole derivative with benzenamine through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with the trifluoromethyl group intact.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine: Similar structure with a fluorophenoxy group instead of a trifluoromethyl group.

    2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: Contains a trifluoromethyl group and a thiazole ring, but with different substituents.

Uniqueness

The uniqueness of 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications and potential pharmaceutical development.

Properties

IUPAC Name

4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2S/c17-16(18,19)12-5-1-10(2-6-12)14-9-22-15(21-14)11-3-7-13(20)8-4-11/h1-9H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURFNHAJTFHMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC=C(C=C3)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461417
Record name 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35666-81-0
Record name 4-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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